molecular formula C18H16N2O5 B14765682 Thalidomide-O-C3-alkyne

Thalidomide-O-C3-alkyne

Cat. No.: B14765682
M. Wt: 340.3 g/mol
InChI Key: WCMVYOKGXFRQRN-UHFFFAOYSA-N
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Description

Contextualizing Thalidomide (B1683933) Derivatives as E3 Ligase Ligands in Research

Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), have become cornerstone examples of ligand-functionalized small molecules in modern drug discovery. researchgate.nettandfonline.com Their significance stems from the discovery that they bind directly to cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov This complex is part of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). nih.gov By binding to CRBN, thalidomide and its analogs act as "molecular glues," effectively changing the substrate specificity of the E3 ligase. nih.govnih.gov This redirection causes the cell to recognize, ubiquitinate, and ultimately degrade specific proteins, known as neosubstrates, that it would not normally target. researchgate.netnih.gov This mechanism is responsible for the therapeutic effects of these drugs in treating certain cancers. nih.govoup.com The ability to hijack the CRBN E3 ligase has made thalidomide derivatives highly valuable ligands for the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of research tools and potential therapeutics. researchgate.nettandfonline.com

The Role of Bioorthogonal Handle Introduction in Chemical Probe Development

The development of highly selective chemical reactions that can occur in complex biological environments without interfering with native biochemical processes, known as bioorthogonal chemistry, has revolutionized the design of chemical probes. nih.govacs.org A key element of this strategy is the introduction of a "bioorthogonal handle"—a small, stable, and non-native functional group—into a molecule of interest. acs.orgresearchgate.net This handle serves as a specific attachment point for another molecule, which carries a complementary reactive group. acs.org

The alkyne group is one of the most widely used bioorthogonal handles due to its small size, stability, and, most importantly, its ability to undergo highly efficient and specific "click reactions," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comyoutube.com This reaction allows for the rapid and reliable covalent linkage of an alkyne-containing molecule to an azide-containing molecule. youtube.com By incorporating an alkyne handle into a biological probe, researchers can "click" on a variety of reporter tags, such as fluorescent dyes or affinity labels, enabling the visualization and study of the probe's interactions within living cells. nih.govrsc.org This modular approach provides immense flexibility in designing experiments to investigate biological targets and pathways. rsc.orgstrath.ac.uk

Overview of Thalidomide-O-C3-alkyne's Significance in Targeted Protein Degradation Research Modalities

This compound emerges at the intersection of E3 ligase modulation and bioorthogonal chemistry, representing a critical tool for researchers in the field of targeted protein degradation (TPD). tenovapharma.com This compound is a derivative of thalidomide that has been functionalized with a three-carbon (C3) linker terminating in an alkyne group. This specific design confers two essential properties:

E3 Ligase Recruitment: The core thalidomide structure retains its ability to bind to the CRBN E3 ligase. researchgate.netnih.gov

Bioorthogonal Reactivity: The terminal alkyne group serves as a versatile chemical handle for click chemistry. medchemexpress.com

This dual functionality makes this compound a ready-made building block for the synthesis of PROTACs. medchemexpress.com PROTACs are heterobifunctional molecules composed of a ligand that binds to an E3 ligase (like thalidomide), a second ligand that binds to a protein of interest (POI), and a linker that connects the two. tandfonline.comoup.com By using this compound, scientists can readily synthesize custom PROTACs by "clicking" it onto a POI-binding ligand that has been functionalized with an azide (B81097) group. This modular and efficient synthesis accelerates the discovery and optimization of new degraders for a wide range of disease-relevant protein targets. strath.ac.uk

Data Tables

Table 1: Chemical Profile of this compound

PropertyValue
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione
Molecular Formula C₁₆H₁₂N₂O₅
Molar Mass 328.28 g/mol
Function CRBN E3 Ligase Ligand with Alkyne Handle for PROTAC Synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-pent-4-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c1-2-3-4-10-25-13-7-5-6-11-15(13)18(24)20(17(11)23)12-8-9-14(21)19-16(12)22/h1,5-7,12H,3-4,8-10H2,(H,19,21,22)

InChI Key

WCMVYOKGXFRQRN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Synthetic Chemistry and Structural Derivatization Strategies

Rational Design Principles for Thalidomide-O-C3-alkyne

The design of this compound is a deliberate process, guided by the need to maintain its primary biological function while introducing a versatile chemical handle for further modification.

Phthalimide (B116566) and Glutarimide (B196013) Moiety Retention for Cereblon Recognition

The core structure of thalidomide (B1683933), consisting of a phthalimide and a glutarimide ring, is essential for its interaction with the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov The glutarimide ring, in particular, is critical for creating the necessary contacts within the thalidomide-binding domain of CRBN. nih.gov Structural studies have revealed that this interaction is crucial for the recruitment of CRBN to a target protein, a fundamental step in the mechanism of action for thalidomide-based PROTACs. nih.govnih.gov Therefore, any modification to the thalidomide scaffold must preserve the integrity of these two moieties to ensure effective CRBN binding. nih.gov While the phthalimide core has been a traditional component, research has explored its replacement with other structures, such as benzotriazole, to potentially improve binding affinity by altering polarity and hydrogen bonding capabilities. nih.gov

Strategic Alkyne Introduction for Bioorthogonal Conjugation

The introduction of a terminal alkyne group onto the thalidomide scaffold is a strategic decision that transforms the molecule into a versatile building block for bioorthogonal chemistry. tocris.com This alkyne handle allows for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly efficient, specific, and can be performed under mild, biologically compatible conditions. The alkyne is typically introduced at a position on the phthalimide ring that does not significantly interfere with CRBN binding. tocris.com This allows for the covalent attachment of a wide array of molecules, including linkers connected to a protein of interest (POI) ligand, to form a PROTAC. nih.gov The modular nature of this approach facilitates the rapid synthesis of libraries of PROTACs with varying linkers and POI ligands. nih.gov

Methodologies for Alkynylation and Linker Functionalization

The synthesis of this compound and its subsequent functionalization involve specific chemical methodologies to introduce the alkyne group and connect it via a linker.

O-Alkylation and Ether Linkage Formation

A common method for attaching the C3-alkyne chain to the thalidomide core is through an ether linkage, formed via an O-alkylation reaction. organic-synthesis.comfrancis-press.com The Williamson ether synthesis is a widely used method for this purpose, involving the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. francis-press.comfrancis-press.com In the context of this compound, a hydroxy-thalidomide derivative can be reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base to form the desired ether linkage. organic-synthesis.com The choice of base and solvent is critical for the efficiency of this SN2 reaction. organic-synthesis.com Organohalides have also been explored as catalysts for dehydrative O-alkylation between alcohols, offering an alternative route to ether formation. rsc.orgresearchgate.net

Propargyl Amine/Alcohol Integration

The C3-alkyne moiety is typically introduced using reagents like propargyl alcohol or propargyl amine. The integration of these small, functionalized building blocks provides the necessary terminal alkyne for subsequent conjugation reactions. The synthesis often involves creating a derivative of thalidomide with a suitable leaving group or a nucleophilic site to react with the propargyl-containing reagent.

Exploration of Linker Design and Length Beyond C3

The C3-alkyne linker in this compound represents a starting point for linker design in PROTACs. The length and composition of the linker that connects the E3 ligase ligand to the POI ligand are critical determinants of the resulting PROTAC's efficacy and selectivity. explorationpub.comexplorationpub.comnih.gov

Researchers have extensively explored the impact of linker length on PROTAC activity. nih.gov Studies have shown that both excessively short and long linkers can be detrimental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). explorationpub.com The optimal linker length is highly dependent on the specific POI and E3 ligase being targeted. For instance, in some systems, shorter linkers lead to more potent degradation, while in others, longer linkers are required to span the distance between the two proteins effectively. explorationpub.com The chemical composition of the linker, often incorporating polyethylene (B3416737) glycol (PEG) chains or alkyl groups, also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. explorationpub.com The systematic exploration of linker length and composition is a crucial aspect of optimizing PROTAC performance. nih.gov

Polyethylene Glycol (PEG)-Based Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (like thalidomide and its derivatives for Cereblon (CRBN)), and a chemical linker connecting them. nih.govnih.gov The linker's composition and length are critical for the efficacy of the PROTAC, influencing its stability, solubility, cell permeability, and the spatial orientation of the two bound proteins. nih.gov

Polyethylene glycol (PEG) chains are among the most frequently utilized motifs in PROTAC linker design. nih.govarxiv.org Their inclusion offers several advantages:

Facile Synthesis and Modification: The commercial availability of bifunctional PEG motifs allows for the rapid and straightforward assembly of PROTACs with varying linker lengths. nih.gov

Modulation of Degradation Efficiency: The length of the PEG linker is a crucial determinant of the PROTAC's ability to induce protein degradation. nih.govsigmaaldrich.com Systematic variation of the PEG chain length allows for the optimization of the distance between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex. sigmaaldrich.com For instance, a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but extending the linker with a single ethylene (B1197577) glycol unit resulted in selective degradation of EGFR. nih.gov

The alkyne group in this compound serves as a key reactive handle for attaching these PEG linkers through "click chemistry," a highly efficient and specific reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. nih.gov This approach provides a modular and reliable method for constructing libraries of PROTACs with different linker lengths and compositions for optimization studies. nih.govnih.gov

PROTAC ComponentFunctionExample
E3 Ligase LigandRecruits an E3 ubiquitin ligaseThalidomide
LinkerConnects the two ligands and influences physicochemical propertiesPEG chain
Target Protein LigandBinds to the protein of interest for degradationVaries depending on the target

Impact of Linker Rigidity and Flexibility on Molecular Architecture

The balance between rigidity and flexibility in the linker is a critical aspect of PROTAC design, significantly impacting the molecule's ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov

Flexible Linkers , such as alkyl and PEG chains, are the most common motifs used in PROTACs. nih.gov Their conformational freedom can be advantageous, allowing the PROTAC to adopt various conformations to facilitate the optimal juxtaposition of the target protein and the E3 ligase. This plasticity can be crucial for accommodating the structural diversity of different target proteins and E3 ligases. arxiv.org However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes. nih.gov

Rigid Linkers , incorporating elements like alkynes, triazoles, or cyclic structures (e.g., piperidine, piperazine), can offer several benefits. nih.govnih.gov The introduction of rigidity can:

Improve Ternary Complex Stability: By pre-organizing the molecule in a conformation favorable for binding, rigid linkers can reduce the entropic cost of ternary complex formation, leading to enhanced stability and degradation efficiency.

Enhance Selectivity: The conformational constraint imposed by a rigid linker can lead to more specific interactions within the ternary complex, potentially improving selectivity for the target protein.

Modify Physicochemical Properties: Rigid linkers can influence properties like cell permeability. For example, replacing a flexible PEG linker with a more rigid one has been shown in some cases to improve cell permeability. chemrxiv.org

The alkyne moiety in this compound introduces a degree of rigidity into the linker. nih.gov This rigidity can be further modulated by its subsequent chemical transformations. For instance, its conversion to a triazole ring via click chemistry maintains a degree of rigidity, while reduction of the alkyne to an alkene or alkane would introduce more flexibility. nih.govnih.gov Studies have shown that in some cases, replacing a flexible linker with a rigid alkyne-containing one can lead to enhanced biological activity. nih.gov However, the optimal level of rigidity is system-dependent, and in other instances, increased rigidity has been shown to impair degradation potency, highlighting the need for empirical optimization for each target. nih.gov

Linker TypeCharacteristicsPotential AdvantagesPotential Disadvantages
Flexible (e.g., PEG, alkyl chains)High conformational freedomAdaptability to different protein targets, can enhance ternary complex formationEntropic penalty upon binding, potential for lower stability
Rigid (e.g., alkynes, triazoles)Limited conformational freedomReduced entropic cost of binding, improved stability and selectivityMay not allow for optimal protein-protein interactions, can impair degradation if too rigid

Stereochemical Considerations in Synthetic Routes to Thalidomide Derivatives

The biological activity of thalidomide is intrinsically linked to its stereochemistry. oregonstate.eduopenochem.org Thalidomide possesses a chiral center at the C3 position of the glutarimide ring and exists as two enantiomers, (R)-thalidomide and (S)-thalidomide. oregonstate.edu It is the (S)-enantiomer that is primarily responsible for the teratogenic effects, while the (R)-enantiomer exhibits the desired sedative properties. oregonstate.eduopenochem.org However, the two enantiomers can interconvert in vivo, a process known as racemization, which complicates the administration of a single, pure enantiomer. reddit.com

The (S)-enantiomer shows a preferential binding to the CRBN protein. nih.gov This stereospecific interaction is crucial for the subsequent recruitment and degradation of target proteins in the context of PROTACs. Therefore, the synthesis of thalidomide derivatives for PROTAC applications must carefully consider the stereochemistry at the glutarimide ring.

Synthetic routes to thalidomide and its derivatives often start from glutamic acid or its derivatives, which provides a chiral pool for establishing the desired stereochemistry. However, the conditions used in subsequent synthetic steps, such as the condensation with a phthalic anhydride (B1165640) derivative to form the phthalimide ring, can lead to racemization if not carefully controlled. capes.gov.br For instance, the use of high temperatures or strong bases can facilitate the epimerization of the chiral center.

For the synthesis of this compound and its incorporation into PROTACs, it is highly desirable to use stereochemically pure starting materials and to employ reaction conditions that preserve the stereochemical integrity of the glutarimide ring. This ensures that the resulting PROTAC will have the optimal configuration for binding to CRBN and inducing the degradation of the target protein. The development of synthetic methods that allow for the late-stage introduction of the alkyne functionality onto a stereochemically defined thalidomide scaffold is an active area of research. nih.gov

Molecular Recognition and E3 Ubiquitin Ligase Engagement

Mechanistic Insights into Thalidomide-Cereblon (CRBN) Binding

The binding of thalidomide (B1683933) derivatives to CRBN is a critical initiating event for their biological activity. rsc.org This interaction is a cornerstone of their function as "molecular glues," which effectively hijack the cell's own protein disposal machinery. rsc.orgnih.gov The glutarimide (B196013) moiety of thalidomide and its analogs is essential for this binding. rsc.org

These compounds, including lenalidomide (B1683929) and pomalidomide (B1683931), are also known as Cereblon E3 ligase modulators (CELMoDs) or immunomodulatory drugs (IMiDs). Their binding to CRBN alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the recruitment and subsequent degradation of proteins not normally targeted by this complex. rsc.orgrsc.orgnih.gov This targeted protein degradation is the basis for their therapeutic effects in various diseases, including multiple myeloma. rsc.orgnih.gov

The precise three-dimensional arrangement of atoms in the ligand-CRBN complex has been elucidated through high-resolution structural biology techniques, primarily X-ray crystallography. nih.gov These studies have been pivotal in understanding how thalidomide and its analogs, such as lenalidomide and pomalidomide, interact with CRBN.

Crystal structures of the human DDB1-CRBN complex bound to thalidomide, lenalidomide, and pomalidomide have been determined. nih.govrcsb.orgnih.gov These structures reveal that the glutarimide ring of the ligand inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net In contrast, the isoindolinone ring system is more exposed to the solvent. nih.govresearchgate.net This orientation is crucial as it allows for the recruitment of other proteins, known as neosubstrates, to the CRBN-ligand complex.

For instance, the crystal structure of the DDB1-CRBN-pomalidomide complex with the transcription factor IKZF1 revealed how the additional amino group in lenalidomide and pomalidomide stabilizes the interaction with the neosubstrate through a water-mediated hydrogen bond. rsc.org Similarly, the structure of the SALL4-pomalidomide-cereblon-DDB1 complex has provided molecular details of how this teratogenic substrate is recruited, offering a path to designing safer drugs. rcsb.org

Interactive Table 1: X-ray Crystallography Data for Ligand-CRBN Complexes

PDB IDComplexResolution (Å)R-Value FreeR-Value Work
4CI1hsDDB1-ggCRBN-thalidomide3.00.2340.193
4CI2DDB1-CRBN-lenalidomide2.950.2500.210
6UMLSALL4-pomalidomide-cereblon-DDB13.580.2670.204

This table is populated with representative data and can be expanded with further examples.

Structural studies have identified several key amino acid residues within CRBN that are critical for binding to thalidomide and its derivatives. A conserved "tri-tryptophan" pocket, composed of W380, W386, and W400, forms a hydrophobic environment that accommodates the glutarimide ring. researchgate.net

Mutagenesis studies have confirmed the importance of these and other residues. For example, mutations of tyrosine Y384 and tryptophan W386 to alanine (B10760859) (Y384A/W386A) abolish the binding of IMiDs to CRBN. rsc.orgnih.gov Histidine H378 is also crucial, forming hydrogen bonds with the glutarimide ring. researchgate.net The species-specificity of IMiDs can also be explained by key residue differences. For instance, a valine to isoleucine substitution at position 388 in mouse CRBN (I391) creates steric hindrance that prevents neosubstrate recruitment. rsc.orgnih.gov

Interactive Table 2: Key CRBN Residues for Ligand Interaction

ResidueLocationInteraction TypeConsequence of Mutation
H378Tri-Trp PocketHydrogen bond with glutarimide-
W380Tri-Trp PocketHydrophobic interaction-
Y384Binding PocketIntegrity of binding pocketAblates IMiD binding
W386Tri-Trp PocketHydrophobic interactionAblates IMiD binding
V388 (human)Neosubstrate interfaceSteric accessibilityI391 in mouse prevents neosubstrate binding
W400Tri-Trp PocketHydrophobic interaction-
F402Tri-Trp PocketHydrophobic interaction-
E377Binding PocketSalt bridge with some ligandsAffects neosubstrate specificity

Computational Approaches to Ligand-CRBN Interaction Analysis

In addition to experimental methods, computational techniques have become indispensable for studying the interactions between thalidomide derivatives and CRBN.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique has been successfully applied to thalidomide and its analogs, with docking results showing good correlation with experimental binding modes. nih.gov For example, docking studies have shown that novel ligands can achieve lower binding energies than thalidomide itself, suggesting stronger interactions. nih.gov

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of different ligands to a protein. While specific FEP studies on "Thalidomide-O-C3-alkyne" are not available, this method is increasingly used in the rational design of novel CRBN ligands. FEP can accurately predict how modifications to the thalidomide scaffold, such as the introduction of an alkyne linker, would affect binding affinity. This predictive power is invaluable for optimizing ligands for desired properties, such as enhanced binding or altered neosubstrate specificity.

CRBN's Role as a Substrate Receptor in the CRL4CRBN Complex

Cereblon functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes Cullin 4 (CUL4A or CUL4B), DDB1 (DNA Damage-Binding Protein 1), and RBX1 (Ring-Box 1). rsc.orgnih.govelsevierpure.com In its native state, the CRL4^CRBN complex is involved in the ubiquitination and subsequent proteasomal degradation of endogenous substrates. nih.govelsevierpure.com

The binding of thalidomide or its derivatives to CRBN modulates the function of the CRL4^CRBN complex. rsc.org It induces a conformational change in the substrate-binding surface of CRBN, leading to the recruitment of "neosubstrates"—proteins that are not the natural targets of CRL4^CRBN. rsc.orgjst.go.jp This altered specificity is the molecular basis for the therapeutic effects of these drugs. For example, the recruitment and degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are responsible for the anti-myeloma activity of lenalidomide and pomalidomide. rsc.orgnih.govresearchgate.net The CRL4^CRBN complex then polyubiquitinates these neosubstrates, marking them for destruction by the proteasome. nih.gov

Ligand-Induced Neo-Substrate Recruitment Mechanisms

The binding of a thalidomide analog to CRBN does not inhibit the ligase but rather reprograms its function through an allosteric effect. nih.gov This binding event creates a novel composite surface on the CRBN protein. This newly formed interface possesses a high affinity for proteins that are not endogenous substrates of CRBN, referred to as "neo-substrates". nih.govnih.gov The thalidomide molecule essentially acts as an adhesive, "gluing" the neo-substrate to the E3 ligase complex. nih.gov

This induced proximity is the central mechanism for the recruitment of specific target proteins. For instance, the binding of thalidomide and its derivatives lenalidomide and pomalidomide to CRBN induces the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are subsequently marked for degradation. nih.govnih.gov The degradation of these factors is essential for the anti-myeloma activity of these drugs. nih.govelsevierpure.com Different modifications to the thalidomide scaffold can alter the binding specificity for various neo-substrates, allowing for differential degradation profiles. nih.govnih.gov For example, lenalidomide promotes the degradation of Casein Kinase 1α (CK1α), an activity not shared by thalidomide or pomalidomide. nih.govnih.gov

Table 1: Examples of Neo-substrates Recruited by Thalidomide and Its Analogs

Neo-substrate Function Inducing Ligand(s) Key Outcome of Degradation
IKZF1 (Ikaros) Lymphoid transcription factor Thalidomide, Lenalidomide, Pomalidomide Anti-myeloma activity nih.govnih.govnih.gov
IKZF3 (Aiolos) Lymphoid transcription factor Thalidomide, Lenalidomide, Pomalidomide Anti-myeloma activity nih.govnih.govnih.gov
CK1α Casein Kinase 1α Lenalidomide Therapeutic effect in del(5q) MDS nih.govnih.gov
GSPT1 Translation termination factor CC-90009 (investigational) Anti-cancer activity drughunter.com
SALL4 Transcription factor Thalidomide, Pomalidomide Implicated in teratogenicity nih.gov
PLZF (ZBTB16) Transcription factor Thalidomide, 5-hydroxythalidomide Implicated in teratogenicity nih.gov

Molecular Glue Degrader (MGD) Principles as Applied to Thalidomide

Thalidomide is recognized as the founding member of a class of therapeutic agents known as molecular glue degraders (MGDs). cellgs.com Unlike traditional enzyme inhibitors that block the active site of a protein, molecular glues function by inducing proximity between an E3 ligase and a target protein not normally associated with it. nih.govnih.gov The thalidomide molecule itself is not degraded in this process; it acts catalytically, enabling a single molecule to facilitate the degradation of multiple target protein molecules. cellgs.com

This process involves several key steps:

Binding: The MGD (e.g., the thalidomide moiety) binds to the substrate receptor of an E3 ligase (CRBN).

Conformational Change: This binding alters the surface of the E3 ligase, creating a new recognition site. nih.gov

Ternary Complex Formation: The neo-substrate protein binds to this new site, forming a stable ternary complex composed of the MGD, the E3 ligase, and the target protein. nih.gov

Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the neo-substrate.

Proteasomal Degradation: The polyubiquitinated neo-substrate is recognized and destroyed by the cell's proteasome. nih.gov

This compound is a chemical tool designed to leverage this principle. It consists of the CRBN-binding thalidomide core attached to a C3-alkyne linker. tenovapharma.com This alkyne group serves as a reactive handle for "click chemistry," allowing researchers to easily conjugate the CRBN-recruiting moiety to a ligand for a different protein of interest, thereby creating bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

Impact of this compound Binding on CRBN Ligase Activity in Research Settings

In research settings, the binding of thalidomide derivatives like this compound to CRBN has a nuanced and significant impact on the ligase's activity. Initial hypotheses suggested that thalidomide might function by inhibiting the CRL4-CRBN E3 ligase complex. nih.gov However, subsequent research has demonstrated the opposite to be true.

Studies have shown that E3 ligases, including CRBN, can undergo autoubiquitination, a process where the ligase marks itself for degradation. nih.gov This self-regulation provides a mechanism for controlling the lifespan and activity of the ligase. Research indicates that the binding of thalidomide and its analogs to CRBN directly inhibits this autoubiquitination process. nih.govresearchgate.net By preventing CRBN from targeting itself for destruction, the binding of the thalidomide moiety leads to the accumulation of CRBN protein within the cell. nih.gov

Table 2: Research Findings on the Impact of Thalidomide Binding to CRBN

Parameter Effect of Thalidomide Analog Binding Research Implication Citation
CRBN Autoubiquitination Inhibited Prevents self-degradation of the substrate receptor. nih.govresearchgate.net
CRBN Protein Levels Increased / Stabilized Leads to accumulation of the CRBN protein. nih.gov
CRL4-CRBN Complex Integrity Remains intact The entire E3 ligase complex is not disrupted. nih.gov
CRL4-CRBN Ligase Activity Enhanced (towards neo-substrates) Potentiates the ubiquitination of recruited target proteins. nih.gov

Applications in Targeted Protein Degradation Tpd Research

Rational Design and Synthesis of PROTACs Utilizing Thalidomide-O-C3-alkyne

The rational design of PROTACs is a cornerstone of TPD research. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to an E3 ubiquitin ligase, and the other binds to the protein of interest (POI). This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a readily available and efficient precursor for the E3 ligase-binding component of PROTACs. nih.govtenovapharma.comtenovapharma.comtenovapharma.com

The alkyne functional group provides a convenient handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. nih.gov This allows for the straightforward conjugation of the thalidomide (B1683933) derivative to a linker attached to a ligand for the target protein. tocris.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used in this context, enabling the rapid synthesis of diverse PROTAC libraries. medchemexpress.com

Combinatorial Synthesis of Heterobifunctional Degraders

The "click chemistry" platform enabled by this compound is particularly amenable to the combinatorial synthesis of heterobifunctional degraders. protocols.io By having a collection of target protein ligands with azide (B81097) functionalities and a set of E3 ligase ligands like this compound, researchers can rapidly generate a large number of unique PROTACs. This high-throughput approach allows for the efficient exploration of different linker lengths, compositions, and attachment points to identify the most effective degrader for a specific target. protocols.io This strategy has been instrumental in developing potent degraders for a variety of protein targets.

Optimization of Linker Length and Composition for Ternary Complex Formation

The linker connecting the two ends of a PROTAC is not merely a passive spacer; its length and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). nih.gov An optimal linker facilitates the productive interaction between the E3 ligase and the target protein, leading to efficient ubiquitination. nih.gov

The use of this compound in conjunction with click chemistry allows for the systematic variation of the linker. Researchers can synthesize a series of PROTACs with linkers of different lengths (e.g., by incorporating polyethylene (B3416737) glycol (PEG) or alkyl chains of varying units) and compositions (e.g., introducing rigidity with cyclic structures or altering hydrophilicity). nih.govnih.gov The degradation efficiency of each PROTAC can then be evaluated in cellular assays to determine the optimal linker characteristics for a given target. For instance, studies have shown that for some targets, a shorter linker is more effective, while for others, a longer, more flexible linker is required to achieve potent degradation. nih.gov

Chemical Proteomics and Target Identification via Alkyne Probes

Beyond its role in PROTAC synthesis, the alkyne handle of this compound makes it a valuable tool for chemical proteomics. This field employs chemical probes to study protein function and identify new drug targets directly in complex biological systems.

Affinity-Based Enrichment Strategies (e.g., clickable biotinylation)

A key strategy in chemical proteomics is affinity-based enrichment, where a probe is used to capture its interacting proteins, which are then identified by mass spectrometry. The alkyne group in this compound can be "clicked" to a biotin-azide tag. nih.govnih.gov Biotin (B1667282) has a very high affinity for streptavidin, which can be immobilized on beads. This allows for the selective pull-down and enrichment of proteins that have been labeled with the thalidomide-based probe. nih.govacs.org This "clickable biotinylation" approach is a powerful method for identifying proteins that bind to thalidomide or its derivatives. nih.govnih.gov To improve the sensitivity of detecting the biotin-labeled peptides in mass spectrometry, acid-cleavable biotin-alkyne linkers can be employed. nih.govnih.gov

Mass Spectrometry-Based Proteomic Profiling for Deconvoluting Targets

Following affinity-based enrichment, the captured proteins are typically digested into smaller peptides and analyzed by mass spectrometry. This technique, known as proteomic profiling, allows for the identification and quantification of the proteins that interacted with the this compound probe. nih.govacs.org By comparing the proteins captured in the presence of the probe to those captured in a control experiment, researchers can identify specific binding partners. This approach has been instrumental in deconvoluting the targets of thalidomide and its analogs, leading to a deeper understanding of their mechanisms of action. nih.gov

Investigation of Protein Degradation Pathways In Vitro and in Research Cell Lines

This compound and the PROTACs derived from it are essential tools for studying the intricacies of protein degradation pathways. These investigations are carried out both in controlled in vitro systems and in living research cell lines.

In vitro studies often utilize purified proteins (the target, the E3 ligase, ubiquitin, etc.) to reconstitute the degradation machinery outside of a cell. By adding a PROTAC synthesized from this compound, researchers can directly observe the formation of the ternary complex and the subsequent ubiquitination of the target protein. These assays provide detailed mechanistic insights into the function of the PROTAC.

In research cell lines, the effects of these compounds on protein levels are typically assessed using techniques like Western blotting. nih.gov Cells are treated with the PROTAC, and the levels of the target protein are measured over time to determine the rate and extent of degradation. nih.gov This allows for the evaluation of a PROTAC's potency and efficacy in a more biologically relevant context. Studies have shown that thalidomide and its derivatives can induce the degradation of various proteins, including SALL4 and PLZF, which are implicated in the drug's teratogenic effects. nih.govresearchgate.netnih.gov The degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of thalidomide analogs. researchgate.netnih.gov

The ability to synthesize diverse PROTACs using this compound has enabled researchers to systematically investigate how factors like linker length and composition influence degradation efficiency in different cell lines. protocols.io This has led to a deeper understanding of the cellular factors that govern PROTAC activity and has provided valuable data for the development of more effective protein degraders.

Ubiquitination Assays and Polyubiquitin (B1169507) Chain Formation

Once a PROTAC is synthesized using this compound, it is essential to verify its primary mechanism of action: inducing the ubiquitination of the target protein. This is achieved through in vitro ubiquitination assays. These assays reconstitute the key components of the ubiquitin-proteasome system (UPS) to directly measure the transfer of ubiquitin to the target protein.

Research has shown that thalidomide and its analogs modulate the CRL4^CRBN^ E3 ligase complex. rsc.orgnih.gov While thalidomide itself can inhibit the auto-ubiquitination of CRBN, it also reprograms the complex to recognize and ubiquitinate "neosubstrates" that it would not normally target. nih.govnih.gov PROTACs built with a thalidomide-based ligand leverage this function to direct the ligase toward a specific POI.

A typical in vitro ubiquitination assay for a PROTAC involves incubating the purified POI and the CRBN E3 ligase complex with E1 activating enzyme, an E2 conjugating enzyme (such as UBE2D3 and UBE2G1, which are known to work with CRL4^CRBN^), ubiquitin, and ATP. rsc.orglifesensors.com The PROTAC is added to the reaction to facilitate the formation of a ternary complex (POI-PROTAC-CRBN). nih.govpromega.com The formation of polyubiquitin chains on the target protein is then detected, commonly by Western blotting using antibodies specific to the target protein or to ubiquitin. Successful ubiquitination confirms that the PROTAC can effectively bridge the POI and the E3 ligase to trigger the initial step of degradation.

Table 1: Components of a Typical In Vitro Ubiquitination Assay for a CRBN-based PROTAC

Component Function
PROTAC Facilitates the formation of the ternary complex between the POI and CRBN.
Protein of Interest (POI) The target protein intended for degradation.
CRBN/DDB1/CUL4A/RBX1 The purified E3 ubiquitin ligase complex. rsc.org
E1 Activating Enzyme Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme Receives activated ubiquitin from E1 and transfers it to the substrate.
Ubiquitin The small regulatory protein that is attached to the target.
ATP Provides the energy required for the enzymatic cascade.

| Assay Buffer | Maintains optimal pH and ionic strength for the reaction. |

This table illustrates the essential components required to test the function of a PROTAC in a controlled, in vitro setting.

Proteasomal Degradation Assays in Cell-Free Systems

Following the confirmation of target ubiquitination, the next step is to demonstrate that this ubiquitination leads to degradation by the proteasome. Cell-free degradation assays provide a controlled environment to study this process, isolated from the complexities of a living cell. nih.gov These assays are crucial for confirming that the degradation observed is dependent on the proteasome and not other cellular proteases.

In a typical cell-free degradation assay, a cell extract that contains the necessary components of the ubiquitin-proteasome system, including the 26S proteasome, is used. nih.gov The target protein and the PROTAC synthesized from this compound are added to this extract. The level of the target protein is then monitored over time, usually by Western blot.

A successful PROTAC will induce a time-dependent decrease in the level of the target protein. nih.gov To prove that this degradation is proteasome-mediated, control experiments are performed. The inclusion of a specific proteasome inhibitor, such as MG132 or carfilzomib, should block the degradation of the target protein, causing it to remain stable in the presence of the PROTAC. acs.org This confirms that the PROTAC's activity is dependent on the canonical TPD pathway.

Table 2: Expected Outcomes in a Cell-Free Proteasomal Degradation Assay

Condition Expected Outcome for Target Protein Level Rationale
+ PROTAC Decrease The PROTAC successfully induces ubiquitination and subsequent proteasomal degradation.
- PROTAC (Control) Stable In the absence of the PROTAC, the target protein is not recruited to the E3 ligase and remains stable.
+ PROTAC + Proteasome Inhibitor Stable The proteasome inhibitor blocks the final degradation step, preventing the breakdown of the ubiquitinated target. acs.org

| + Inactive PROTAC (Control) | Stable | A control PROTAC with a non-binding E3 ligase ligand fails to form the ternary complex, so no degradation occurs. |

This table outlines the expected results from a cell-free assay designed to validate the mechanism of a PROTAC synthesized using this compound.

Development of Cell-Based Degradation Assays (e.g., HiBiT technology)

While in vitro and cell-free assays are vital for mechanistic validation, cell-based assays are required to evaluate a PROTAC's performance in a more physiologically relevant context. These assays measure the ability of a PROTAC, such as one built with this compound, to cross the cell membrane, engage its targets, and induce degradation within a living cell. Among the most advanced methods for this is the HiBiT technology. promega.co.uk

The HiBiT system is a highly sensitive, bioluminescence-based method for quantifying protein levels in real-time. promega.co.ukbmglabtech.com It utilizes an 11-amino-acid peptide tag (HiBiT) that can be inserted into the gene of a target protein using CRISPR/Cas9 gene editing. promega.comacs.org This tagged protein is expressed at endogenous levels. The HiBiT peptide has a high affinity for a larger, complementary subunit called LgBiT. When the two subunits bind, they form a functional NanoLuc® luciferase that produces a bright luminescent signal. promega.co.uk

When a PROTAC is added to cells expressing the HiBiT-tagged target, it induces the degradation of the fusion protein. acs.org This loss of the HiBiT-tagged protein results in a proportional decrease in the luminescent signal, which can be measured with high sensitivity. promega.co.uk This technology allows for the precise determination of key PROTAC performance metrics, such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). promega.comnih.gov These quantitative data are essential for comparing the potency and efficacy of different PROTAC candidates during the drug discovery and optimization process. bmglabtech.com

Table 3: Illustrative Degradation Profile of PROTACs Using HiBiT Assay

PROTAC Candidate Target Protein DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-A Target X-HiBiT 15 92
PROTAC-B Target X-HiBiT 45 85
PROTAC-C Target X-HiBiT 5 95

| Negative Control | Target X-HiBiT | >1000 | <10 |

This table provides a hypothetical example of data obtained from a HiBiT-based cell assay. PROTAC-C shows the highest potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ), making it the most promising candidate for further development. Data is based on principles described in cited literature. acs.orgnih.gov

Methodological Advancements and Biophysical Characterization

Bioorthogonal Click Chemistry Applications in Research

The introduction of a terminal alkyne handle on the thalidomide (B1683933) molecule enables its participation in bioorthogonal click chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the covalent labeling of biomolecules in complex biological environments with minimal interference to native processes. pcbiochemres.comwebsite-files.comresearchgate.net This has been particularly transformative for studying the targets and downstream effects of thalidomide derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Conjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and has been extensively utilized for the conjugation of probes to alkyne-modified molecules like Thalidomide-O-C3-alkyne. researchgate.netnih.govwikipedia.org This reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nih.govjenabioscience.com

The CuAAC reaction is known for its high reaction rates and regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively. wikipedia.org The reaction is typically carried out under mild, aqueous conditions, making it suitable for bioconjugation. nih.govjenabioscience.com A common protocol involves the use of a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ. wikipedia.orgnih.gov The addition of a copper-binding ligand can further accelerate the reaction and protect biomolecules from potential damage caused by reactive oxygen species generated under the reaction conditions. nih.govjenabioscience.com

Researchers have successfully employed CuAAC to attach fluorescent dyes to this compound, enabling visualization of its subcellular localization and interaction with its primary target, Cereblon (CRBN). Similarly, conjugation of biotin allows for affinity-based pulldown experiments to identify protein interaction partners.

Table 1: Key Features of CuAAC for Probe Conjugation

FeatureDescription
Reactants Terminal Alkyne (on this compound), Azide (B81097) (on probe)
Catalyst Copper(I)
Product 1,4-disubstituted 1,2,3-triazole
Key Advantages High reaction rate, high regioselectivity, mild reaction conditions
Common Probes Fluorophores, Biotin

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations for Live-Cell Studies

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for studies in living cells. website-files.comnih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative for live-cell imaging and proteomics applications. nih.govelsevierpure.comuu.nl SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide-modified molecule without the need for a metal catalyst. nih.govnih.gov

In the context of this compound, a modified experimental design would be required where the azide functionality is incorporated into the thalidomide derivative, and the alkyne is part of the probe. Alternatively, if the alkyne on the thalidomide derivative is to be used, a probe functionalized with a strained azide could be considered, although this is less common. The primary advantage of SPAAC is its excellent biocompatibility, allowing for the labeling of molecules in their native cellular environment without the perturbation caused by a copper catalyst. elsevierpure.comnih.gov This is crucial for accurately studying dynamic cellular processes. elsevierpure.com

However, SPAAC reactions generally have slower kinetics compared to CuAAC, and the cyclooctyne reagents can be sterically bulky, which may influence the biological activity or distribution of the labeled molecule. pcbiochemres.com Therefore, careful consideration of the experimental goals and potential artifacts is necessary when choosing between CuAAC and SPAAC for live-cell studies involving thalidomide analogs.

Quantitative Assessment of Protein-Ligand Interactions

The functionalization of thalidomide with an alkyne group facilitates not only its visualization and identification of binding partners but also the precise quantification of these interactions. Several biophysical techniques can be employed to determine the binding kinetics, affinity, and thermodynamics of this compound with its protein targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. nih.govbiosensingusa.comarxiv.org In a typical SPR experiment involving this compound, its target protein, such as CRBN, is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the chip surface. youtube.commdpi.com The binding of the alkyne-modified thalidomide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.commdpi.com

By monitoring the association and dissociation phases of the interaction, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). mdpi.com The K₋ value is a measure of the binding affinity, with lower values indicating a stronger interaction. SPR provides valuable data for structure-activity relationship (SAR) studies, allowing researchers to understand how modifications to the thalidomide scaffold affect its binding to CRBN. nih.gov

Table 2: Representative SPR Data for Ligand-Protein Interaction

LigandTarget Proteinkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)K₋ (nM)
Thalidomide Analog ACRBN1.2 x 10⁵2.5 x 10⁻³20.8
Thalidomide Analog BCRBN8.5 x 10⁴5.1 x 10⁻³60.0
Note: This is hypothetical data for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govfrontiersin.orgtainstruments.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein, CRBN. nih.gov The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. frontiersin.orgtainstruments.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. frontiersin.org

This thermodynamic data provides deep insights into the driving forces of the binding event, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (due to the release of ordered solvent molecules). nih.gov Such information is invaluable for understanding the molecular basis of recognition and for guiding the rational design of more potent and selective thalidomide-based molecules. frontiersin.orgnih.gov

Table 3: Thermodynamic Parameters from a Hypothetical ITC Experiment

ParameterValue
Binding Affinity (Kₐ)5.0 x 10⁶ M⁻¹
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (ΔS)5.2 cal/mol·K
Gibbs Free Energy Change (ΔG)-10.1 kcal/mol
Stoichiometry (n)1.1
Note: This is hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA) is a method used to verify the engagement of a ligand with its target protein within a cellular context. nih.govnih.govzenodo.org The principle behind CETSA is that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. sci-hub.sentu.edu.sg

To assess the target engagement of this compound, intact cells or cell lysates are treated with the compound. The samples are then heated to various temperatures, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein, CRBN, remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry. sci-hub.se A shift in the melting curve of CRBN to higher temperatures in the presence of this compound confirms that the compound is binding to and stabilizing its target within the complex environment of the cell. sci-hub.se CETSA is a critical tool for validating that a molecule reaches and interacts with its intended target in a more physiologically relevant setting. nih.govnih.gov

Spectroscopic Techniques for Structural and Conformational Analysis

The biophysical characterization of "this compound" and its interaction with target proteins relies on a suite of spectroscopic techniques capable of elucidating structural details and dynamic changes at a molecular level. These methods are crucial for understanding the binding mechanism and the subsequent structural consequences for both the ligand and its protein receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions as it provides atomic-resolution information on binding events and structural changes in solution. mtoz-biolabs.com

One of the primary applications of NMR in this context is to confirm and characterize the binding of "this compound" to its target protein, such as Cereblon (CRBN). nih.gov Studies on the parent compound, thalidomide, and its derivatives have established a robust framework for using NMR to probe these interactions. For instance, one-dimensional (1D) proton NMR spectra can be used to monitor the changes in the chemical environment of the protein upon ligand addition. nih.govresearchgate.net In studies involving a bacterial homolog of the CRBN thalidomide-binding domain, significant and characteristic chemical shift changes were observed in the protein's NMR spectrum upon the addition of thalidomide. nih.gov These perturbations, particularly in the signals from methyl groups shifted upfield by proximity to aromatic rings within the protein core, are indicative of a direct binding event. researchgate.net

By titrating the protein with increasing concentrations of the ligand, one can observe progressive changes in the NMR signals. researchgate.net These changes can be analyzed to determine the binding affinity (dissociation constant, KD) of the ligand. The appearance of new signals upon ligand addition can also be characteristic of a specific binding mode. researchgate.net This NMR-based ligand binding assay has been successfully used to demonstrate that thalidomide binds to the same aromatic cage in CRBN that also recognizes uridine, suggesting a mimicry of endogenous molecular interactions. nih.govresearchgate.net For "this compound," similar experiments would be essential to confirm its engagement with the target and quantify the binding affinity.

Table 1: Representative 1H NMR Chemical Shift Perturbations (Δδ) in Target Protein Residues upon Binding to a Thalidomide-based Ligand This table is illustrative and shows the type of data obtained from NMR titration experiments. The values are hypothetical.

Protein Residue Δδ (ppm) [Ligand]/[Protein] = 1 Δδ (ppm) [Ligand]/[Protein] = 5
Ile95 CH3 0.05 0.18
Val102 CH3 0.12 0.45
Trp120 Hε1 0.25 0.88

Circular Dichroism (CD) for Conformational Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary and tertiary structure of proteins and to detect conformational changes that occur upon ligand binding. mtoz-biolabs.comcreative-biostructure.com Proteins, being chiral molecules, exhibit a CD signal due to the differential absorption of left and right circularly polarized light by their asymmetric structures, primarily the peptide backbone (far-UV region, 190-250 nm) and aromatic amino acid side chains (near-UV region, 250-350 nm). creative-biostructure.comnih.gov

When a ligand like "this compound" binds to a protein, it can induce conformational adjustments in the protein structure. creative-biostructure.com These changes, even if subtle, often result in a measurable alteration of the protein's CD spectrum. By comparing the CD spectrum of the protein in its free form (apo) with the spectrum of the protein-ligand complex (holo), researchers can gain insights into the nature of the structural changes. mtoz-biolabs.com For example, a change in the far-UV CD spectrum might indicate a shift in the relative proportions of α-helical, β-sheet, or random coil structures. creative-biostructure.comportlandpress.com Changes in the near-UV spectrum can provide information about alterations in the local environment of tryptophan, tyrosine, and phenylalanine residues, often found at binding interfaces. nih.gov

While specific CD studies on "this compound" are not yet published, the methodology has been applied successfully to the thalidomide scaffold. For instance, CD spectroscopy was instrumental in the stereochemical characterization of hydroxylated metabolites of (R)- and (S)-thalidomide, demonstrating its utility in analyzing the conformation of this class of molecules. nih.gov Therefore, CD spectroscopy represents a valuable tool for assessing whether the binding of "this compound" to its target protein leads to significant structural reorganization, which is a key aspect of its mechanism of action.

Table 2: Illustrative Changes in Protein Secondary Structure upon Ligand Binding as Determined by Far-UV CD Spectroscopy This table is illustrative and shows the type of data derived from CD spectral analysis. The values are hypothetical.

Protein State Mean Residue Ellipticity [θ] at 222 nm (deg·cm2·dmol-1) Estimated α-Helix Content (%) Estimated β-Sheet Content (%)
Apo-Protein -12,500 38 15

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies

Impact of Thalidomide (B1683933) Core Modifications on CRBN Binding and Neo-Substrate Specificity

The thalidomide core is a critical component of many PROTACs, as it recruits the E3 ubiquitin ligase Cereblon (CRBN). Modifications to this core structure can have a profound impact on both CRBN binding and the specificity of the neo-substrates targeted for degradation.

The thalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. Both of these ring systems are essential for its embryopathic activity, although minor substitutions on either ring can be tolerated without a complete loss of toxicity nih.govrsc.org. The linkage between these two rings is also crucial; an alpha-linkage is required for activity, while a beta-linkage results in a loss of embryopathic effects nih.govrsc.org.

When thalidomide or its derivatives bind to CRBN, they alter its substrate specificity, leading to the recruitment and degradation of "neo-substrates" that are not normally targeted by CRBN. The specific neo-substrates that are degraded depend on the structure of the CRBN-binding ligand nih.govresearchgate.net. For example, lenalidomide (B1683929), a thalidomide derivative, induces the degradation of the transcription factors Ikaros and Aiolos, which is key to its therapeutic effect in multiple myeloma nih.govresearchgate.net.

Researchers are actively exploring modifications to the thalidomide core to develop novel CRBN effectors with altered substrate specificities. By taking advantage of the binding modes of hydrolyzed metabolites of thalidomide derivatives, new and minimalistic CRBN effectors can be designed acs.org. This rational design approach aims to expand the chemical space of CRBN ligands beyond the traditional thalidomide scaffold, opening up possibilities for targeting a wider range of proteins for degradation acs.org.

Table 1: Impact of Thalidomide Core Modifications on CRBN Binding and Neo-Substrate Specificity

ModificationImpact on CRBN BindingEffect on Neo-Substrate SpecificityExample Compound
Substitution on the phthalimide ringCan be tolerated without complete loss of bindingCan alter the profile of degraded neo-substratesLenalidomide
Substitution on the glutarimide ringCan be tolerated without complete loss of bindingCan alter the profile of degraded neo-substratesPomalidomide (B1683931)
Alteration of the linker between ringsAn alpha-linkage is essential for activityLoss of activity with a beta-linkage-

Role of the Alkyne Linker in Ternary Complex Formation and Degradation Efficiency

The linker connecting the CRBN-binding moiety to the target protein-binding ligand plays a crucial role in the efficacy of a PROTAC. The length, composition, and attachment points of the linker all influence the formation of a stable and productive ternary complex (CRBN-PROTAC-target protein), which is a prerequisite for efficient protein degradation nih.govresearchgate.netnih.gov.

The alkyne group in Thalidomide-O-C3-alkyne serves as a versatile chemical handle for "click chemistry," allowing for the efficient and modular synthesis of PROTAC libraries with varying linker lengths and compositions nih.gov. This approach has been instrumental in optimizing PROTACs for various targets nih.gov.

The length of the linker is a critical parameter. A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination nih.gov. The flexibility of the linker is also important. While a flexible linker can allow the PROTAC to adopt a conformation that is favorable for ternary complex formation, excessive flexibility can be entropically unfavorable arxiv.org.

The composition of the linker can also impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability nih.govresearchgate.net. For example, the incorporation of polyethylene (B3416737) glycol (PEG) chains can improve the solubility of PROTACs nih.gov.

Recent studies have shown that the stability of the ternary complex does not always correlate with degradation efficiency arxiv.org. This suggests that the spatial arrangement of the complex and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination are also critical factors elifesciences.org.

Table 2: Role of the Alkyne Linker in PROTAC Function

Linker PropertyImpact on Ternary Complex FormationEffect on Degradation Efficiency
LengthOptimal length is required to avoid steric clashes and ensure proximityDirectly impacts degradation potency
FlexibilityCan facilitate the adoption of a productive conformationExcessive flexibility can be entropically unfavorable
CompositionCan influence the overall stability of the complexAffects physicochemical properties like solubility and permeability

Rational Design for Modulating Substrate Specificity in PROTACs

The modular nature of PROTACs allows for their rational design to achieve selective degradation of a target protein researchgate.net. This involves the careful selection of a target protein-binding ligand, an E3 ligase-recruiting moiety, and a suitable linker to connect them nih.govresearchgate.net.

Computational modeling and structural biology have become invaluable tools in the rational design of PROTACs nih.gov. By simulating the formation of the ternary complex, researchers can predict which linker lengths and compositions are most likely to result in a productive interaction between the E3 ligase and the target protein nih.gov. X-ray crystallography and cryo-electron microscopy can provide detailed structural information about the ternary complex, revealing key interactions that can be exploited to improve the potency and selectivity of the PROTAC nih.gov.

One strategy for modulating substrate specificity is to design PROTACs with linkers that introduce a degree of rigidity, pre-organizing the molecule for binding to the target and E3 ligase nih.gov. This can be achieved through the use of cyclic linkers or by incorporating structural motifs that limit conformational flexibility nih.gov.

Another approach is to exploit the plasticity of the protein-protein interactions within the ternary complex arxiv.org. Different linkers can induce different binding conformations between the E3 ligase and the target protein, leading to variations in substrate specificity arxiv.org.

Development of High-Throughput Screening Assays for SAR/SDR Evaluation

The development of robust and efficient high-throughput screening (HTS) assays is essential for the evaluation of large libraries of PROTACs and the determination of their SAR and SDR. These assays are designed to rapidly assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.

Traditional methods for measuring protein levels, such as Western blotting, are not well-suited for HTS due to their low throughput and labor-intensive nature nih.gov. To address this challenge, a variety of HTS-compatible assays have been developed.

One such method is the dual-reporter system, in which the target protein is fused to a reporter protein, such as luciferase or a fluorescent protein nih.gov. The degradation of the target protein can then be monitored by measuring the decrease in the reporter signal nih.gov. This approach allows for the rapid and quantitative assessment of PROTAC activity in a 96- or 384-well plate format nih.gov.

Other HTS methods include time-resolved Förster resonance energy transfer (TR-FRET) assays and high-content imaging-based approaches nih.gov. TR-FRET assays can be used to measure changes in intracellular protein levels, while high-content imaging can provide information on the phenotypic effects of protein degradation nih.gov.

Mass spectrometry-based proteomics has also emerged as a powerful tool for the global analysis of protein degradation induced by PROTACs thermofisher.com. This approach can provide a comprehensive overview of the selectivity of a PROTAC and can help to identify off-target effects thermofisher.com.

Table 3: High-Throughput Screening Assays for PROTAC Evaluation

AssayPrincipleAdvantagesLimitations
Dual-Reporter SystemFusion of the target protein to a reporter (e.g., luciferase)High-throughput, quantitativeRequires genetic modification of cells
TR-FRETMeasures changes in intracellular protein levelsHomogeneous assay, high sensitivityRequires specific antibodies
High-Content ImagingMonitors phenotypic changes upon protein degradationProvides information on cellular contextLower throughput than other methods
Mass SpectrometryGlobal analysis of protein abundanceComprehensive, unbiasedRequires specialized equipment and expertise

Emerging Research Directions and Future Challenges

Expanding the E3 Ligase Repertoire for Targeted Degradation Beyond CRBN

The vast majority of current PROTACs (Proteolysis-Targeting Chimeras) utilize a limited number of E3 ubiquitin ligases, with the von Hippel-Lindau (VHL) and cereblon (CRBN) ligases being the most prominent. tandfonline.combiorxiv.org While effective, this reliance on a small subset of the over 600 known E3 ligases in the human genome presents a significant limitation to the broader applicability of targeted protein degradation. biorxiv.org Expanding the repertoire of available E3 ligases is a critical area of ongoing research, promising to unlock new therapeutic opportunities and overcome existing challenges.

One of the primary motivations for exploring novel E3 ligases is to address the issue of acquired resistance to CRBN-based degraders. Mutations in CRBN can render PROTACs ineffective, and having alternative E3 ligases to recruit would provide a valuable therapeutic workaround. Furthermore, the tissue-specific expression patterns of different E3 ligases could be leveraged to develop degraders with enhanced selectivity and reduced off-target effects. By choosing an E3 ligase that is predominantly expressed in the target tissue, the activity of the PROTAC could be localized, minimizing systemic toxicity.

The discovery of new E3 ligase ligands is a key bottleneck in this endeavor. nih.gov Serendipitous discoveries and activity-based protein profiling have been instrumental in identifying ligands for novel E3 ligases like RNF114. nih.gov Rational design approaches, aided by computational methods, are also being explored to identify small molecules that can bind to and recruit other E3 ligases. acs.orgnih.gov A promising strategy involves the use of covalent ligands, which can irreversibly bind to the E3 ligase, potentially leading to more potent and durable degradation. nih.gov

A genetically encoded platform known as the rapamycin-induced proximity assay (RiPA) has been developed to systematically identify effective E3 ligase-target protein pairs. biorxiv.org This system utilizes the well-established rapamycin-induced dimerization of FKBP12 and the FRB domain to bring a target protein into proximity with a panel of candidate E3 ligases. biorxiv.org By measuring the degradation of the target protein, this assay can predict which E3 ligases are capable of ubiquitinating and degrading a specific protein of interest, thereby guiding the chemical synthesis of the corresponding PROTACs. biorxiv.org For example, RiPA successfully predicted that VHL, but not CRBN, can induce the degradation of WDR5, a finding consistent with previous PROTAC-based studies. biorxiv.org

The ultimate goal is to create a diverse toolbox of E3 ligase recruiters that can be matched to specific target proteins and disease contexts. This will not only expand the "undruggable" proteome that can be targeted for degradation but also enable the development of next-generation PROTACs with improved efficacy, selectivity, and safety profiles.

Development of Advanced Chemical Biology Tools Based on Thalidomide-O-C3-alkyne

The alkyne functional group on this compound makes it a versatile chemical tool for studying the intricacies of targeted protein degradation. This "clickable" handle allows for the facile attachment of various reporter tags, such as fluorophores and biotin (B1667282), through bioorthogonal chemistry, enabling a wide range of applications in chemical biology. nih.govresearchgate.net

Fluorescent Probes for In-Cell Target Engagement:

Fluorescently labeled thalidomide (B1683933) derivatives serve as powerful probes to visualize and quantify the engagement of CRBN in living cells. For instance, Thalidomide-Cyanine 5 is a fluorescent probe that binds with high affinity to the DDB1-CRBN complex and is suitable for use in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. rndsystems.com Similarly, the development of BODIPY FL thalidomide has led to a highly sensitive and selective TR-FRET assay for characterizing cereblon ligands. researchgate.netacs.org These probes allow researchers to directly measure the binding of potential degraders to CRBN within the cellular environment, providing crucial information about their target engagement and potency.

Activity-Based Protein Profiling (ABPP):

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize the active state of enzymes in complex biological systems. nih.gov Clickable probes, like those that can be generated from this compound, are central to this technique. By attaching a reporter tag (e.g., biotin) to the alkyne group after the probe has covalently labeled its target, researchers can enrich and identify the protein of interest using mass spectrometry. nih.gov This approach could be adapted to develop activity-based probes for CRBN, allowing for the profiling of its activity in different cellular states and in response to various stimuli.

Table 1: Examples of Chemical Biology Tools and Their Applications

Tool TypeDescriptionApplication
Fluorescent Probes Thalidomide derivatives conjugated to a fluorescent dye (e.g., Cyanine 5, BODIPY FL).- In-cell target engagement assays (TR-FRET) - Visualization of CRBN localization and dynamics
Activity-Based Probes Thalidomide derivatives with a reactive group and a clickable alkyne handle.- Profiling the active state of CRBN - Identifying novel binders to CRBN
Biotinylated Probes Thalidomide derivatives linked to biotin via the alkyne handle.- Affinity-based pulldown of CRBN and its binding partners - Enrichment of CRBN for proteomic analysis

The development of these advanced chemical biology tools based on the this compound scaffold will continue to provide invaluable insights into the molecular mechanisms of CRBN-mediated protein degradation. These tools are essential for validating new degrader candidates, understanding their mode of action, and ultimately accelerating the development of novel therapeutics.

Integration with Artificial Intelligence and Machine Learning for Degrader Design

The design of effective PROTACs is a complex, multi-parameter optimization problem. rsc.org The choice of E3 ligase ligand, target protein binder, and the nature of the chemical linker all significantly influence the formation and stability of the ternary complex, and ultimately, the degradation efficiency. rsc.orgresearchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this vast chemical space and accelerate the rational design of novel degraders. acs.orgnih.govresearchgate.net

Predicting Ternary Complex Formation and Stability:

Generative Models for De Novo Degrader Design:

Generative AI models are being developed to design novel PROTAC structures from scratch. rsc.orgresearchgate.netarxiv.org These models can be trained on large datasets of known degraders and their properties, and then used to generate new molecules with desired characteristics, such as high predicted binding affinity and degradation activity. arxiv.org Reinforcement learning can be incorporated to guide the generative process towards molecules with optimal pharmacokinetic properties. researchgate.net This approach has the potential to significantly reduce the time and resources required for the discovery of new degrader candidates.

Predicting Degradation Efficiency:

Ultimately, the goal of PROTAC design is to create molecules that efficiently degrade the target protein. AI/ML models are being developed to predict the degradation potential of a given PROTAC. arxiv.org These models can be trained on data from high-throughput screening campaigns and can learn to identify the molecular features that are most important for potent degradation. By integrating these predictive models into the design process, researchers can focus their synthetic efforts on the most promising candidates. researchgate.net

Table 2: AI/ML Applications in Degrader Design

AI/ML ApplicationDescriptionImpact on Degrader Design
Ternary Complex Prediction Deep learning models predict the 3D structure of the PROTAC-target-E3 ligase complex. researchgate.netescholarship.org- Rapid assessment of degrader-target-ligase compatibility. researchgate.net - Prioritization of promising degrader candidates.
Generative Models AI models generate novel PROTAC structures with desired properties. rsc.orgresearchgate.netarxiv.org- Accelerated discovery of new degrader scaffolds. - Exploration of novel chemical space.
Degradation Prediction ML models predict the degradation efficiency of a given PROTAC. arxiv.org- Prioritization of candidates for synthesis and testing. - Improved success rate of degrader development.

The integration of AI and ML into the degrader design pipeline is still in its early stages, but it holds immense promise for revolutionizing the field. As more data becomes available and the algorithms become more sophisticated, AI/ML will undoubtedly play an increasingly important role in the development of next-generation targeted protein degraders.

Addressing Research Gaps in the Understanding of Degrader Mechanism at Atomic Resolution

While significant progress has been made in the field of targeted protein degradation, a complete understanding of the molecular mechanisms underlying PROTAC-induced degradation at the atomic level remains elusive. biorxiv.orgnih.gov A key challenge is the dynamic and transient nature of the ternary complex, which makes it difficult to study using traditional structural biology techniques alone. biorxiv.orgnih.gov Addressing these research gaps is crucial for the rational design of more effective and selective degraders.

Limitations of Static Structures:

X-ray crystallography has provided invaluable high-resolution snapshots of several PROTAC-induced ternary complexes. rsc.org However, these static structures represent a single, low-energy conformation and may not fully capture the dynamic nature of the complex in solution. nih.gov There is growing evidence that the conformational flexibility of the ternary complex plays a critical role in its function. biorxiv.orgnih.gov

The Importance of Ternary Complex Dynamics:

The formation of a stable ternary complex is not always a direct correlate of degradation potency. elifesciences.org The relative orientation of the target protein and the E3 ligase within the complex, as well as the accessibility of lysine (B10760008) residues on the target protein for ubiquitination, are also critical factors. nih.govresearchgate.net Molecular dynamics (MD) simulations are being used to explore the conformational landscape of ternary complexes and to identify the productive conformations that lead to efficient ubiquitination. biorxiv.orgnih.gov

Integrating Experimental and Computational Approaches:

Modeling the Full Cullin-RING Ligase Complex:

Most structural and computational studies to date have focused on the ternary complex formed by the PROTAC, the target protein, and the substrate receptor of the E3 ligase (e.g., CRBN or VHL). nih.govresearchgate.net However, in the cell, these substrate receptors are part of a much larger Cullin-RING ligase (CRL) complex. nih.govresearchgate.net Recent efforts have begun to model the entire CRL complex to better understand how the ternary complex formation leads to the ubiquitination of the target protein. nih.govresearchgate.net These models can help to predict which lysine residues on the target protein are most likely to be ubiquitinated and to explain why some ternary complexes are more productive than others. nih.govresearchgate.net

By combining advanced experimental techniques with sophisticated computational modeling, researchers are beginning to piece together a more complete picture of the dynamic events that occur during PROTAC-induced protein degradation. A deeper understanding of these mechanisms at the atomic level will be essential for addressing the current challenges in the field and for the rational design of the next generation of targeted protein degraders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.